

# 8-(Morpholin-4-yl)-5-nitroquinoline chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-(Morpholin-4-yl)-5-nitroquinoline

Cat. No.: B1597196

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An In-depth Technical Guide on the Core Chemical Properties of **8-(Morpholin-4-yl)-5-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**8-(Morpholin-4-yl)-5-nitroquinoline** is a heterocyclic organic compound featuring a quinoline core substituted with a morpholine ring and a nitro group. This guide provides a comprehensive overview of its chemical and physical properties, a probable synthetic route, and its potential biological significance, particularly as an inhibitor in key cellular signaling pathways. The structural combination of the quinoline scaffold, a known pharmacophore, with the morpholine moiety suggests its potential relevance in medicinal chemistry and drug discovery, particularly in oncology.

## Physicochemical and Computed Properties

The fundamental properties of **8-(Morpholin-4-yl)-5-nitroquinoline** are summarized below. Data is primarily derived from computational models and public chemical databases.<sup>[1]</sup>

Table 1: Chemical Identifiers and Molecular Descriptors<sup>[1]</sup>

Identifier/Descriptor	Value
IUPAC Name	4-(5-nitroquinolin-8-yl)morpholine
Molecular Formula	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	259.26 g/mol
CAS Number	304884-33-1
ChEMBL ID	CHEMBL2312224
Canonical SMILES	<chem>C1COCCN1C2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC=N3</chem>
InChI Key	OZWSRMISPRQBSV-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1]

Property	Value
XLogP3	1.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	1
Exact Mass	259.09569129 Da
Monoisotopic Mass	259.09569129 Da
Topological Polar Surface Area	71.2 Å <sup>2</sup>
Heavy Atom Count	19
Complexity	328

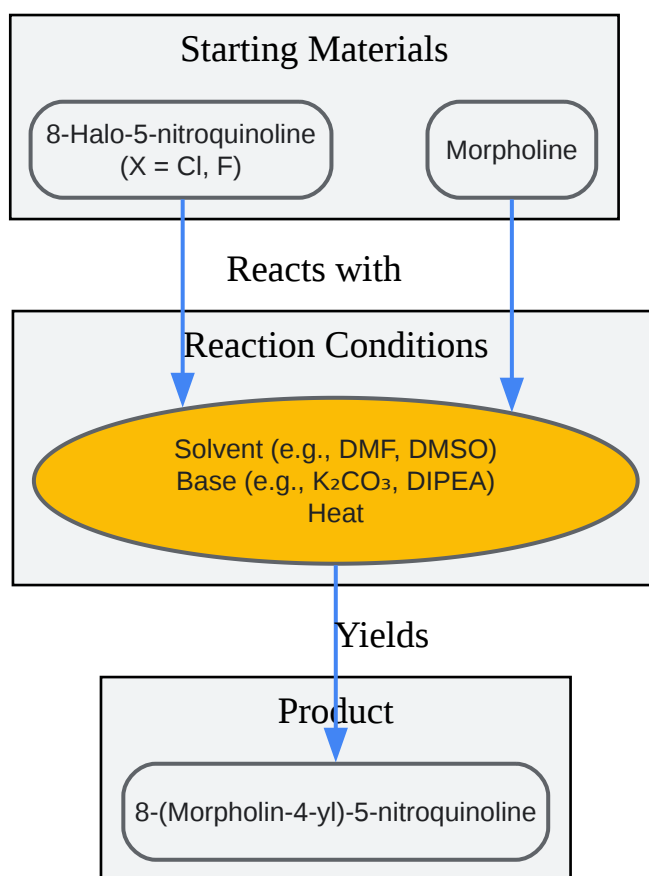
## Synthesis and Experimental Protocols

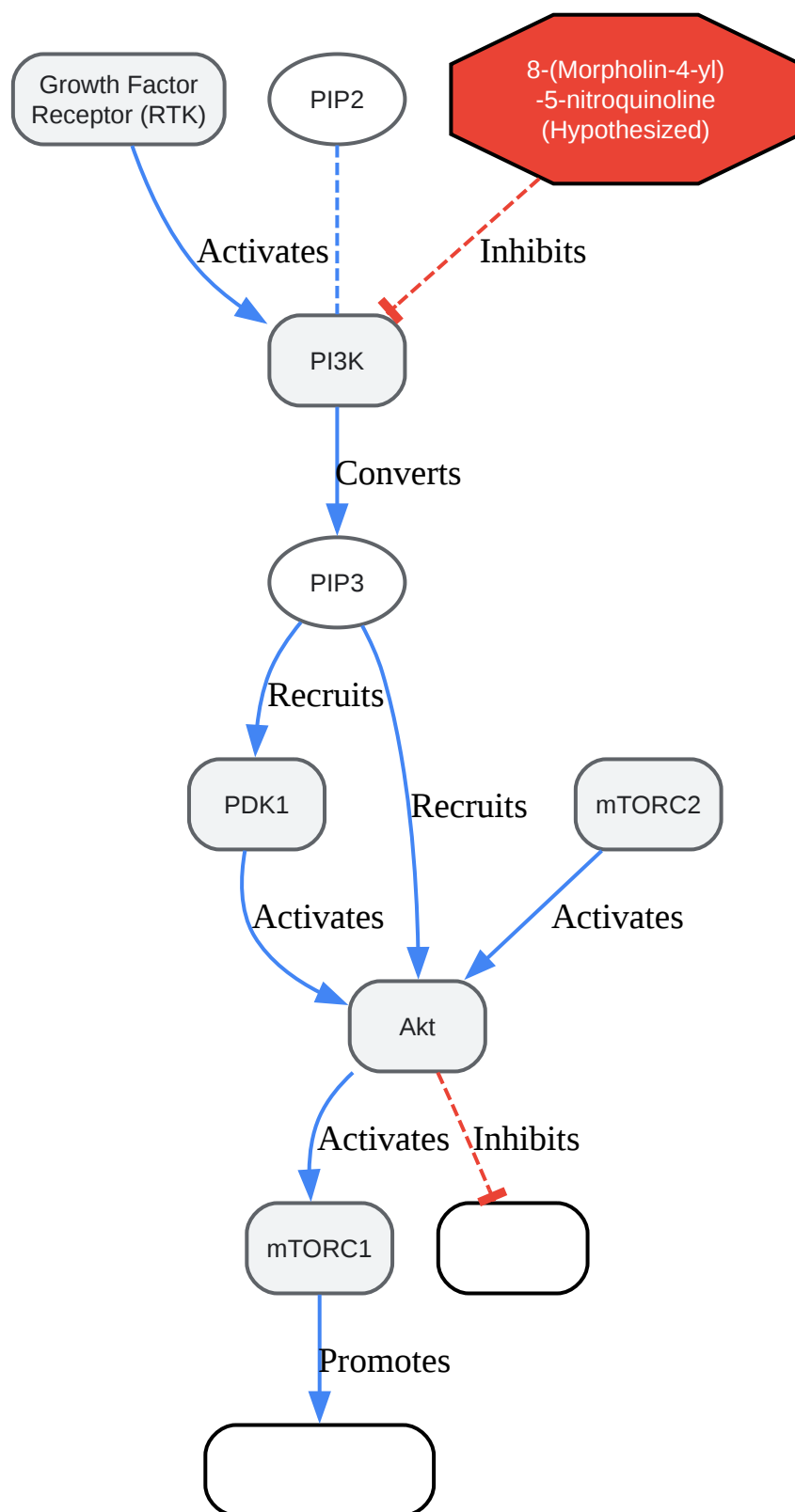
A specific, peer-reviewed synthesis protocol for **8-(Morpholin-4-yl)-5-nitroquinoline** is not readily available in the literature. However, its structure strongly suggests a synthetic route

based on the well-established nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism. The nitro group on the quinoline ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack.

## Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of an 8-halo-5-nitroquinoline (e.g., 8-chloro- or 8-fluoro-5-nitroquinoline) with morpholine. The halogen at the C8 position serves as a good leaving group, which is displaced by the secondary amine of the morpholine ring.





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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [8-(Morpholin-4-yl)-5-nitroquinoline chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597196#8-morpholin-4-yl-5-nitroquinoline-chemical-properties]

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